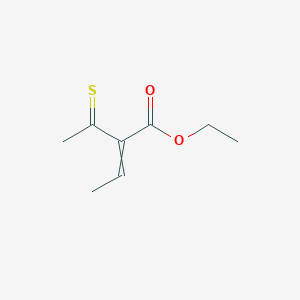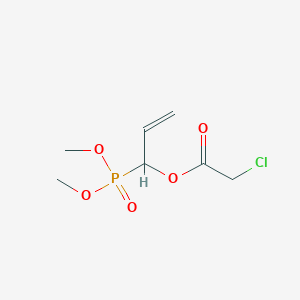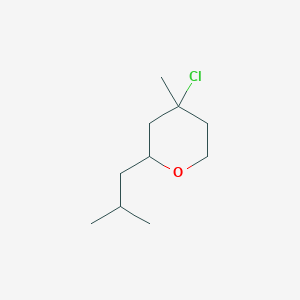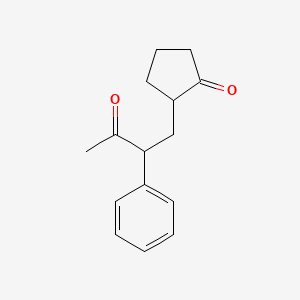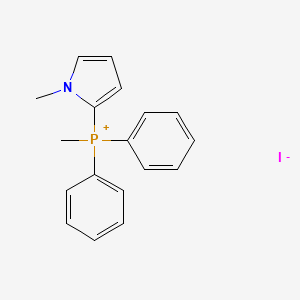
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide typically involves the reaction of diphenylphosphine with 1-methyl-1H-pyrrole in the presence of methyl iodide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or reagents depending on the desired transformation. The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Scientific Research Applications
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide involves its interaction with molecular targets such as enzymes, proteins, and nucleic acids. The phosphonium ion can form strong bonds with these targets, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide can be compared with other similar compounds such as:
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the pyrrole moiety.
Tetraphenylphosphonium iodide: Similar in structure but with four phenyl groups instead of the pyrrole and methyl groups.
Methyl(1-methyl-1H-pyrrol-2-yl)phosphine oxide: An oxidized form of the compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrole ring and the phosphonium ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53780-70-4 |
|---|---|
Molecular Formula |
C18H19INP |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl-(1-methylpyrrol-2-yl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C18H19NP.HI/c1-19-15-9-14-18(19)20(2,16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h3-15H,1-2H3;1H/q+1;/p-1 |
InChI Key |
RUMZHRSAEUIFMV-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
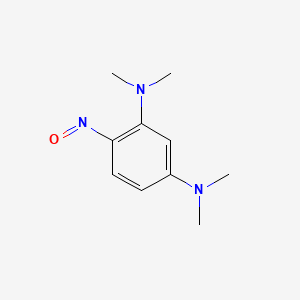

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
